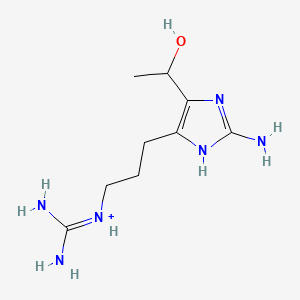
Amino((3-(2-amino-5-(1-hydroxyethyl)-1H-imidazol-4-yl)propyl)amino)methaniminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino((3-(2-amino-5-(1-hydroxyethyl)-1H-imidazol-4-yl)propyl)amino)methaniminium is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino((3-(2-amino-5-(1-hydroxyethyl)-1H-imidazol-4-yl)propyl)amino)methaniminium typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the condensation of 1,4-dicarbonyl compounds with appropriate reagents to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Amino((3-(2-amino-5-(1-hydroxyethyl)-1H-imidazol-4-yl)propyl)amino)methaniminium can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Amino((3-(2-amino-5-(1-hydroxyethyl)-1H-imidazol-4-yl)propyl)amino)methaniminium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical research.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which Amino((3-(2-amino-5-(1-hydroxyethyl)-1H-imidazol-4-yl)propyl)amino)methaniminium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to the compound .
Imidazole: The parent compound of the imidazole ring, used in various chemical and biological applications.
Uniqueness
Amino((3-(2-amino-5-(1-hydroxyethyl)-1H-imidazol-4-yl)propyl)amino)methaniminium is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
Molecular Formula |
C9H19N6O+ |
|---|---|
Molecular Weight |
227.29 g/mol |
IUPAC Name |
3-[2-amino-4-(1-hydroxyethyl)-1H-imidazol-5-yl]propyl-(diaminomethylidene)azanium |
InChI |
InChI=1S/C9H18N6O/c1-5(16)7-6(14-9(12)15-7)3-2-4-13-8(10)11/h5,16H,2-4H2,1H3,(H4,10,11,13)(H3,12,14,15)/p+1 |
InChI Key |
XAGOQPOCLAGJGB-UHFFFAOYSA-O |
Canonical SMILES |
CC(C1=C(NC(=N1)N)CCC[NH+]=C(N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















